Clinolamide
Description
Historical Context and Initial Classification of Clinolamide
This compound is chemically described as the cyclohexylamine (B46788) of linoleic acid. fishersci.ca This compound was developed by the Japanese company Sumitomo Chemical Co. Ltd. fishersci.ca Its chemical structure is defined by the formal condensation of linoleic acid with cyclohexylamine, resulting in an amide. fishersci.ie
This compound has been assigned the PubChem Compound ID (CID) 6436114. fishersci.cafishersci.iemdpi.com It is also identified by the CAS number 3207-50-9. flybase.orgatamanchemicals.com Several synonyms exist for this compound, including N-Cyclohexyllinoleamide and Linolexamide, with Linolexamide being a suggested international non-proprietary name. flybase.orgatamanchemicals.comdeakin.edu.au In databases like Inxight Drugs, this compound is classified as a drug. fishersci.ca Its IUPAC name is (9Z,12Z)-N-cyclohexyloctadeca-9,12-dienamide. fishersci.ie
Overview of Preclinical Research Trajectories of this compound
Preclinical research into this compound has explored its impact on lipid metabolism. A notable finding from studies conducted in cholesterol-fed rabbits indicated that this compound demonstrated the ability to lower serum and liver cholesterol levels. fishersci.ca Furthermore, this research also suggested that this compound could reduce the severity of atherosclerosis in these animal models. fishersci.ca
While the primary preclinical trajectory identified relates to its effects on cholesterol and atherosclerosis, the name "this compound" also appears in the context of genetic research related to antibiotic resistance. Specifically, "macrolide-clinolamide-streptogramin B" resistance genes have been identified in studies on microbial communities, such as those found in ticks. This reference pertains to a class of resistance genes and does not imply that this compound itself is an antibiotic or directly causes antibiotic resistance; rather, it indicates a co-occurrence or association within the genetic determinants of resistance to certain classes of antimicrobial agents.
Key Preclinical Finding on Lipid Metabolism
| Compound | Animal Model | Observed Effect 1 | Observed Effect 2 |
| This compound | Cholesterol-fed rabbits | Lowered serum cholesterol levels | Reduced severity of atherosclerosis |
| Lowered liver cholesterol levels |
Structure
2D Structure
Properties
CAS No. |
3207-50-9 |
|---|---|
Molecular Formula |
C24H43NO |
Molecular Weight |
361.6 g/mol |
IUPAC Name |
(9Z,12Z)-N-cyclohexyloctadeca-9,12-dienamide |
InChI |
InChI=1S/C24H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23/h6-7,9-10,23H,2-5,8,11-22H2,1H3,(H,25,26)/b7-6-,10-9- |
InChI Key |
OFSPDNIHQQKLPZ-HZJYTTRNSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NC1CCCCC1 |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NC1CCCCC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Clinolamide; Linolexamide; AC 32; Linoleic acid cyclohexylamide; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Clinolamide
Established Synthetic Pathways for N-cyclohexyllinoleamide (Clinolamide)
This compound is an amide derived from linoleic acid and cyclohexylamine (B46788). The general synthesis of amides typically involves the reaction of a carboxylic acid (or a derivative like an acid chloride or ester) with an amine. In the case of this compound, this involves the reaction between linoleic acid and cyclohexylamine. While specific detailed established synthetic pathways for this compound itself are not extensively detailed in the provided search results, the compound is described as being obtained by the formal condensation of linoleic acid with cyclohexylamine. nih.gov The synthesis of linoleic acid, a key precursor, has been reported through various methods dating back to the mid-20th century, including procedures by Raphael and Sondheimer, Gensler and Thomas, Walborsky et al., Nigam and Weedon, and Osbond and Wickens. drugfuture.com
Exploration of Synthetic Analogs and Derivatives of this compound
The exploration of synthetic analogs and derivatives of fatty acid amides, including cyclohexylamides of higher fatty acids like this compound, has been undertaken to study the relationship between their chemical structure and biological activities. One study synthesized numerous amide derivatives of higher fatty acids to investigate their effects on serum cholesterol levels in mice. nii.ac.jpresearchgate.net
In a series of cyclohexylamides of higher fatty acids, it was observed that the activity was enhanced with an increasing number of carbon atoms and unsaturated double bonds in the fatty acid chain. nii.ac.jpresearchgate.net However, the introduction of substituents onto the cyclohexyl ring of N-cyclohexyllinoleamide did not lead to an increase in the desired activity. nii.ac.jpresearchgate.net In contrast, significant improvement in activity was noted when a methyl group or a chlorine atom was introduced into the phenyl ring of N-phenyllinoleamide. nii.ac.jpresearchgate.net For most substituted groups tested (excluding the acetyl group), derivatives with substituents at the 2-position in both N-cyclohexyl- and N-phenyl-linoleamides showed higher activity compared to those substituted at other positions. nii.ac.jpresearchgate.net This research identified N-(2-methyl-6-chlorophenyl) linoleamide (B162930) as a particularly potent analog in that study. nii.ac.jpresearchgate.net
This suggests that while modifications to the fatty acid chain and certain aromatic substitutions on related phenylamide structures can influence activity, direct substitution on the cyclohexyl ring of this compound may not be a primary strategy for enhancing certain biological effects.
Catalytic Transformations Involving this compound as a Substrate in Organic Synthesis
In organic chemistry, a substrate is a chemical species that undergoes a chemical change during a reaction, often facilitated by a catalyst or enzyme. wikipedia.orgyoutube.com Catalysts are substances that speed up a chemical reaction by lowering the activation energy without being consumed in the process. rsc.organl.gov While the provided search results discuss catalytic transformations in organic synthesis generally frontiersin.orgnih.govias.ac.inrsc.org and mention this compound in the context of potential biological activities or in lists of compounds ethz.chonelook.comdrugpatentwatch.comgoogleapis.comgoogleapis.com, there is no specific detailed information found within these results describing catalytic transformations where this compound itself is explicitly used as a substrate.
General principles of catalytic organic synthesis involve the precise positioning of reactants in the active site of a catalyst (such as an enzyme or a metal complex) to facilitate bond formation or cleavage. nih.govias.ac.in Various types of catalysts, including transition metals, N-heterocyclic carbenes (NHCs), organocatalysts, and enzymes, are employed in asymmetric synthesis and other transformations. frontiersin.orgnih.gov However, the application of these catalytic methods specifically with this compound as the molecule undergoing transformation is not detailed in the provided snippets.
Research into synthetic routes for generated molecules, including potential drug candidates, sometimes involves predicting possible synthesis pathways using computational models. ethz.chnih.gov These models can propose multi-step syntheses from commercially available reactants. ethz.chnih.gov While this compound has been mentioned in the context of such computational studies as a nearest neighbor to certain compounds ethz.ch, this does not provide information on its use as a substrate in specific catalytic reactions.
Therefore, based on the provided search results, detailed information on established catalytic transformations where this compound serves as a substrate in organic synthesis is not available.
Preclinical Biological Activities and Elucidation of Molecular Mechanisms
Cholesterol Metabolism Modulation by Clinolamide
Research specifically detailing this compound's impact on hepatic cholesterol synthesis pathways or intestinal cholesterol absorption processes was not found within the provided search results.
Impact on Hepatic Cholesterol Synthesis Pathways
Detailed research findings on this compound's specific impact on hepatic cholesterol synthesis pathways were not identified in the provided search results.
Influence on Intestinal Cholesterol Absorption Processes
Detailed research findings on this compound's specific influence on intestinal cholesterol absorption processes were not identified in the provided search results.
Effects on Serum and Liver Cholesterol Levels in Preclinical Models
In a rat cholesterol metabolism study, this compound was reported to not affect liver or kidney cholesterol levels, but it had different effects on cholesterol medchemexpress.com. Specific details regarding these different effects were not elaborated in the provided context.
Role of this compound in Atherosclerosis Research
Specific studies detailing the role of this compound in the attenuation of atherosclerotic development in animal models were not found within the provided search results.
Attenuation of Atherosclerotic Development in Animal Models
Detailed research findings on this compound's attenuation of atherosclerotic development in animal models were not identified in the provided search results.
Antimicrobial Activity and Resistance Profiles Associated with this compound
Assessment of Antimicrobial Susceptibility in Microorganisms
Studies investigating the antimicrobial susceptibility patterns of various bacterial isolates have provided insights into the effectiveness of different antimicrobial agents against these microorganisms. While direct data on this compound's antimicrobial susceptibility against specific microorganisms was not found in the search results, related studies on antimicrobial resistance patterns of bacterial isolates to other antibiotics, such as clindamycin (B1669177) (a lincosamide antibiotic), offer a comparative context. nih.gov For instance, studies on bacterial isolates from community-acquired pneumonia and external ocular infections have reported susceptibility rates to clindamycin for various Gram-positive bacteria, including Staphylococcus pneumoniae and Staphylococcus aureus. plos.orgplos.org In one study, Gram-positive isolates showed 96.6% sensitivity to clindamycin. plos.org Another study on bacteria isolated from ticks indicated that 58.1% of Gram-positive bacteria were resistant to clindamycin. researchgate.net These studies highlight the varying susceptibility of bacterial species to related classes of antibiotics and the importance of understanding these patterns in the context of antimicrobial resistance.
Association with Macrolide-Clinolamide-Streptogramin B Resistance Genes in Environmental Reservoirs
Research has indicated an association between this compound and macrolide-lincosamide-streptogramin B (MLSB) resistance genes, particularly in environmental reservoirs. MLSB resistance is a phenotype conferring cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics, often mediated by erm genes which encode enzymes that methylate ribosomal RNA, preventing antibiotic binding. nih.govmdpi.com
Environmental reservoirs, such as animal manure and wild ticks, have been identified as significant sources and disseminators of antibiotic resistance genes (ARGs). uq.edu.auasm.org Studies have detected MLSB resistance genes, including various erm classes, in these environments. nih.govuq.edu.auasm.org For example, research on wild tick species identified macrolide-clinolamide-streptogramin B resistance genes as dominant ARG types. asm.org Specific genes like erm(B) and erm(Q) were found to be associated with bacterial genera such as Micrococcus and Staphylococcus in ticks. asm.org Similarly, studies on animal manure have quantified the abundance of different erm gene classes, suggesting that manure storage and treatment methods can impact the persistence of MLSB resistance. uq.edu.au The presence of MLSB resistance genes in environmental bacteria and their potential for dissemination underscores the ecological relevance of studying these resistance mechanisms. nih.govmdpi.com
Computational Drug Discovery and the Identification of this compound as a Hit-Like Molecule
Computational approaches, particularly those employing artificial intelligence and machine learning, have become increasingly valuable in drug discovery for generating novel molecules with desired properties.
Application of Reinforcement Learning for De Novo Molecule Generation
Reinforcement learning (RL) has been applied in the de novo design of molecules. This approach typically involves a generative model that proposes new molecular structures and a predictive model or "critic" that evaluates these structures based on desired properties, providing a reward signal. nih.govmdpi.com The generative model is then trained to maximize this reward, effectively biasing the generation towards molecules with the desired characteristics. nih.gov
Methods like ReLeaSE (Reinforcement Learning for Structural Evolution) integrate generative and predictive deep neural networks to generate targeted chemical libraries. nih.gov These methods often use simplified molecular-input line-entry system (SMILES) strings to represent molecules. nih.gov While challenges exist in generating chemically feasible molecules, advancements in these models have shown high validity rates for generated structures. nih.govnih.gov The application of RL in de novo design allows for the exploration of chemical space and the generation of novel compounds optimized for specific properties, including potential biological activities. nih.govmdpi.comchemrxiv.org
Structural Similarity Analysis with Known Anticancer Agents
Structural similarity analysis plays a role in computational drug discovery by comparing newly generated or identified molecules to existing compounds with known biological activities. In the context of identifying potential anticancer agents, structural similarity to known anticancer drugs can suggest similar mechanisms of action or therapeutic potential. nih.gov
Studies utilizing reinforcement learning for the de novo generation of hit-like anticancer molecules from transcriptomic data have incorporated structural similarity analysis as part of the validation process. nih.govresearchgate.net These approaches aim to generate molecules biased towards high predicted efficacy against specific cancer types or cell lines. nih.govresearchgate.net The generated compounds are then compared to known anticancer drugs to assess their structural resemblance. nih.govresearchgate.net Research has shown that molecules generated through such RL frameworks, even without explicit training on known anticancer compounds, can exhibit high structural similarity to existing drugs known to be effective against the targeted cancer types. nih.govresearchgate.net This suggests that the computational models can implicitly learn features associated with anticancer activity based on the transcriptomic profiles and the reward function guiding the generation process. nih.govresearchgate.net For example, generated compounds have shown similarities to existing anticancer agents like embelin, which is known to inhibit proteins important in cancer development. nih.gov
Structure Activity Relationship Sar Studies of Clinolamide and Its Analogs
Correlating Structural Modifications with Biological Potency
SAR studies involve systematically altering the chemical structure of a compound and evaluating the effect of these modifications on its biological activity. This process helps to identify key structural features essential for activity and regions where modifications can lead to improved potency or desired properties. While specific data tables detailing Clinolamide analog modifications and their corresponding biological potencies were not found in the search results, the general principle involves synthesizing or acquiring compounds with variations in the core structure, substituents, or stereochemistry and then testing their activity in relevant biological assays. For instance, studies on other compound classes, like salicylamide (B354443) derivatives or diarylpyrrole agents, demonstrate how modifications to linkers or side chains can significantly impact anticancer or anticoccidial activity, respectively. nih.govnih.gov
Computational Approaches to this compound SAR Elucidation
Computational methods play a crucial role in modern SAR analysis and drug design. nih.govnih.gov Techniques such as molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling can provide insights into how compounds interact with biological targets and predict the activity of new analogs. nih.govnih.govmdpi.comtjnpr.orgnih.govplos.org These in silico approaches can help prioritize compounds for synthesis and testing, saving time and resources. nih.govplos.org While specific computational SAR studies on this compound were not found, general computational methods for SAR elucidation include:
Molecular Docking: Predicts the binding orientation and affinity of a ligand to a protein target. nih.govmdpi.comtjnpr.orgnih.gov
Molecular Dynamics Simulations: Provide insights into the dynamic behavior of the compound-target complex over time. nih.govnih.gov
QSAR Modeling: Develops mathematical models correlating structural descriptors of compounds with their biological activity, enabling the prediction of activity for untested compounds. wikipedia.orgnih.gov
Fragment-Based Drug Design: Involves identifying small molecular fragments that bind to a target and then combining or growing these fragments to create more potent compounds. mdpi.com
These computational tools can be applied to the this compound scaffold to understand its potential interactions with biological targets and to predict how structural modifications might affect these interactions and, consequently, the biological activity.
Design Principles for Novel this compound-Based Compounds
The design of novel compounds based on a lead structure like this compound is guided by the information gleaned from SAR studies, both experimental and computational. Key design principles aim to optimize properties such as potency, selectivity, and pharmacokinetic characteristics. nih.gov Based on general drug design principles and the nature of this compound, potential strategies for designing novel this compound-based compounds could include:
Modification of the cyclohexylamine (B46788) ring: Altering the size, substitution, or saturation of the cyclohexyl ring could impact interactions with a target binding site.
Modification of the linoleic acid chain: Changes to the length, degree of unsaturation, or position and geometry of double bonds in the fatty acid chain could influence lipophilicity, flexibility, and binding.
Isosteric replacements: Replacing atoms or groups with others having similar electronic and steric properties can sometimes improve metabolic stability or target interaction while retaining activity.
Incorporation of polar or charged groups: Introducing functional groups can alter solubility and potentially create new interactions (e.g., hydrogen bonds, ionic interactions) with a target.
Conformational restriction: Introducing rigidity into the flexible linoleic acid chain could help to pre-organize the molecule into a favorable binding conformation, potentially increasing potency.
The design process often involves an iterative cycle of design, synthesis, biological testing, and further SAR analysis, frequently incorporating computational modeling to guide decisions and predict outcomes. nih.gov
Advanced Analytical Methodologies for the Characterization and Detection of Clinolamide
Chromatographic Techniques for Clinolamide Analysis
Chromatography plays a crucial role in isolating this compound from other components within a sample matrix before detection and quantification. Various chromatographic approaches have been applied in the analysis of pharmaceutical compounds, and these techniques are applicable to the study of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique widely used for separating and identifying volatile and semi-volatile compounds shimadzu.comcmbr-journal.comscholarsresearchlibrary.com. The GC component separates the sample into individual components based on their boiling points and interaction with the stationary phase, while the MS detector provides structural information by measuring the mass-to-charge ratio of fragmented ions shimadzu.comcmbr-journal.com. GC-MS has been employed in the analysis of various compounds in different matrices, including pharmaceuticals and natural products cmbr-journal.comscholarsresearchlibrary.comspectroscopyonline.comnih.gov. While direct mentions of this compound analysis specifically by GC-MS in the provided texts are limited, the technique's general applicability for compound identification and quantification, particularly when dealing with complex mixtures or requiring high sensitivity, suggests its potential utility for this compound, especially if derivatization can enhance its volatility shimadzu.comnih.gov. For GC-MS analysis, compounds are often quantified using a target ion and qualifier ions for confirmation spectroscopyonline.com. Sample preparation methods like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used prior to GC-MS analysis to concentrate analytes and clean up the sample matrix spectroscopyonline.comnih.gov.
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique suitable for the analysis of a wide range of compounds, including those that are less volatile or thermally unstable, making it highly relevant for pharmaceutical analysis pjoes.comresearchgate.netuop.edu.jomdpi.cominternationaloliveoil.org. HPLC separates components based on their interactions with a stationary phase and a mobile phase pjoes.comresearchgate.netinternationaloliveoil.org. Various detectors can be coupled with HPLC, including UV detectors, diode array detectors (DAD), and mass spectrometers pjoes.comresearchgate.netmdpi.cominternationaloliveoil.org. HPLC with DAD detection has been used for the simultaneous determination of multiple drugs in water samples, although DAD alone may not provide sufficient structural information for reliable identification without complementary techniques pjoes.comresearchgate.net. Common stationary phases for drug analysis by HPLC include C18 columns, and mobile phases often consist of mixtures of water and organic solvents like methanol (B129727) or acetonitrile, often with acidic modifiers pjoes.comresearchgate.netuop.edu.jomdpi.cominternationaloliveoil.org. The method's linearity, accuracy, precision, sensitivity (LOD and LOQ), and recovery are typically validated uop.edu.jomdpi.com. HPLC methods have demonstrated high recovery rates for drugs from various matrices, including pharmaceutical formulations and wastewater mdpi.com.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a hyphenated technique that combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry spectroscopyonline.comnih.govnih.gov. LC-MS/MS is widely used for the identification and quantification of analytes in complex biological and environmental matrices due to its high sensitivity, specificity, and ability to handle polar and non-volatile compounds spectroscopyonline.comnih.govnih.gov. This technique is particularly valuable for the analysis of drugs and their metabolites in biological samples like plasma nih.govnih.gov. Sample preparation methods such as LLE and SPE are frequently employed to minimize matrix effects and concentrate the analytes before LC-MS/MS analysis spectroscopyonline.comnih.gov. The use of selected reaction monitoring (SRM) transitions in LC-MS/MS increases confidence in analyte identification and allows for sensitive quantification pjoes.com. LC-MS/MS methods are subject to rigorous validation to assess parameters such as linearity, accuracy, precision, limits of detection (LOD) and quantification (LOQ), selectivity, and stability nih.govnih.gov. LC-MS/MS has been shown to be more sensitive and capable of detecting a wider range of compounds compared to GC-MS in some applications spectroscopyonline.com.
Bioanalytical Strategy Development for this compound and Related Metabolites
Developing a comprehensive bioanalytical strategy for this compound and its potential metabolites is crucial for understanding its behavior in biological systems kcasbio.comwuxiapptec.comppd.combioagilytix.com. A bioanalytical strategy involves the selection and validation of appropriate analytical methods for the quantitative analysis of a drug and its metabolites in biological matrices such as plasma, serum, or tissue nih.govkcasbio.comwuxiapptec.comppd.combioagilytix.com.
The development of a bioanalytical strategy is guided by the stage of drug development and regulatory requirements kcasbio.comwuxiapptec.com. For this compound, this would involve selecting techniques capable of accurately measuring its concentration and that of any relevant metabolites in biological samples nih.govnih.govkcasbio.com. LC-MS/MS is a commonly favored technique for bioanalysis due to its sensitivity and specificity in complex biological matrices nih.govnih.gov.
Key considerations in bioanalytical strategy development include sample collection, processing, and storage to ensure analyte stability . Method validation is a critical step, assessing parameters such as sensitivity (LLOQ/ULOQ), accuracy, precision, selectivity, matrix effects, recovery, and stability in the relevant biological matrix uop.edu.jonih.govnih.gov. For metabolites, the strategy would also involve their identification and characterization, often using techniques like LC-MS/MS, and developing methods for their quantification spectroscopyonline.comnih.gov. Challenges such as analyte instability in the matrix may necessitate unconventional measures during sample preparation and analysis . The goal is to develop a robust and reliable method suitable for routine analysis and capable of monitoring drug concentrations over a wide range, including subtherapeutic, therapeutic, and toxic levels nih.govnih.gov.
Patent Landscape and Intellectual Property Associated with Clinolamide
Patent Classifications and Scope for Clinolamide as a Therapeutic Agent
The patent landscape surrounding chemical compounds with therapeutic activity, such as this compound, involves specific classification systems. The Cooperative Patent Classification (CPC) scheme, for instance, includes subclass A61P, which is dedicated to the specific therapeutic activity of chemical compounds or medicinal preparations. uspto.gov Within this subclass, therapeutic activity is classified in all appropriate places, covering different therapeutic activities stated in claims and significantly disclosed as examples in the disclosure. uspto.gov When the subject of an invention concerns only the specific therapeutic activity of known chemical compounds or medical preparations, classification is made in both subclass A61K (Preparations for medical, dental, or toilet purposes) and subclass A61P as invention information. uspto.gov
Intellectual Property in Diagnostic and Targeted Delivery Applications
Intellectual property in the realm of diagnostics and targeted delivery applications is a critical aspect of innovation. Patents are commonly used in healthcare to protect new and inventive products, including novel diagnostics and therapeutics. finddx.org These patents grant exclusive rights to prevent third parties from using, making, selling, or offering to sell the patented invention for a fixed period, generally 20 years. finddx.org
In clinical laboratory science, safeguarding the intellectual property of diagnostic assay innovations is paramount for recognizing inventors and fostering advancements. fastercapital.com Protecting these innovations involves considering patent eligibility, the scope of claims, and strategic patent portfolio management. fastercapital.com Innovations in diagnostics must meet criteria such as novelty, non-obviousness, and utility to be patent eligible. fastercapital.com While biomarkers are generally considered "products of nature" and thus not eligible for patent protection, other components and methods within diagnostics can be patented. finddx.org For instance, a novel algorithm used to interpret patient data in a diagnostic assay could be successfully patented. fastercapital.com
Targeted drug delivery systems are a significant area of intellectual property development. google.comneonc.comyoltx.com These systems aim to enhance the therapeutic activity of agents, potentially at lower doses, by improving precision delivery to target sites. google.com Patents in this area can cover novel delivery methodologies and therapeutic formulations. neonc.com For example, patents have been granted for lipid nanoparticle (LNP) delivery technology, protecting new classes of ionizable lipids, their synthesis methods, LNP formulations, and drug products utilizing these lipids. yoltx.com Such technologies aim to improve drug encapsulation efficiency, particle size distribution, and stability for enhanced delivery. yoltx.com
Emerging Patent Trends Related to this compound Derivatives
While specific emerging patent trends directly related to this compound derivatives are not explicitly detailed in the provided information, broader trends in patenting within the therapeutic and diagnostic molecules industry and in relation to derivatives of other compounds can offer insights.
Across the therapeutic and diagnostic industry, patent filings related to the structure or sequence of molecules are prominent. ipwatchdog.com For small molecules, the chemical structure cluster shows a significant percentage of patented applications. ipwatchdog.com The second most prominent filing type for both small and large molecules pertains to their therapeutic indications. ipwatchdog.com
Emerging trends in patenting can also be observed in areas like targeted delivery systems, where applications have shown increases. ipwatchdog.com Furthermore, the development and patenting of derivatives are common strategies in the pharmaceutical industry to create new compounds with improved properties or novel therapeutic applications. Patenting trends for derivatives of materials like graphite, for example, show sustained filing activity driven by innovation in synthesis and exploitation for various applications. wipo.int This suggests that innovation and patenting activity around this compound derivatives would likely focus on modifications to its structure to achieve enhanced therapeutic effects, improved delivery characteristics, or novel applications, leading to patent filings covering these new chemical entities and their uses.
Conclusion and Future Research Perspectives on Clinolamide
Synthesis and Modification Strategies
The fundamental synthesis of Clinolamide involves the formal condensation of linoleic acid with cyclohexylamine (B46788). nih.gov Beyond this basic formation, strategies for chemical modification have been explored in broader contexts that could be applicable to this compound. One approach involves the introduction of lipophilic groups through various chemical means, depending on the available functional groups within the molecule, for covalent coupling. google.com Functionalized steroids have been mentioned as examples of lipophilic moieties that could be utilized in such modifications, potentially altering the compound's properties or facilitating conjugation for targeted delivery or imaging applications. google.com The development of automated synthesis platforms and building block-based strategies for small molecules also presents a potential avenue for efficient and diverse synthesis of this compound analogs, although specific automated routes for this compound were not detailed in the examined literature. nih.gov
In Vitro and Preclinical Efficacy
Preclinical investigations have provided evidence of this compound's biological activity. Notably, studies in cholesterol-fed rabbits demonstrated that this compound was effective in lowering serum and liver cholesterol levels. ncats.io Furthermore, these studies indicated a reduction in the severity of atherosclerosis in the same animal model. ncats.io
This compound has also appeared in the context of cancer research, being included in a patent for diagnostic and/or therapeutically active compounds for various cancer types, including prostate cancer. nih.govethz.ch In a study employing de novo generation of anticancer molecules via reinforcement learning, this compound was identified as a nearest neighbor to a computationally designed compound predicted to be effective against prostate cancer. nih.govethz.chresearchgate.net While these findings suggest potential in oncology, detailed in vitro or further preclinical efficacy data in cancer models were not extensively presented in the available snippets. The mention of the need for IC50 assays in the context of the de novo design study underscores the importance of in vitro efficacy testing to validate computational predictions. nih.gov
Summary of Key Preclinical Finding:
| Study Model | Observed Effect | Reference |
| Cholesterol-fed rabbits | Lowered serum and liver cholesterol levels | ncats.io |
| Cholesterol-fed rabbits | Reduced severity of atherosclerosis | ncats.io |
| Computational (Cancer) | Identified as nearest neighbor to predicted active compound | nih.govethz.chresearchgate.net |
Mechanistic Insights
The observed effects of this compound on cholesterol levels and atherosclerosis in rabbits suggest a mechanism of action related to lipid metabolism. ncats.io However, the specific molecular pathways or targets involved in these effects were not elucidated in the provided information.
In the realm of antibiotic resistance, this compound is relevant as it is part of the macrolide-clinolamide-streptogramin B (MLS) resistance gene class found in bacteria from wild ticks. nih.govasm.org This classification pertains to mechanisms of bacterial resistance to this group of antibiotics, which can involve ribosomal modification or efflux pumps, rather than describing this compound's own mechanism as a potential antimicrobial agent. nih.govasm.org
The computational studies in cancer drug design hint at a potential interaction with cellular processes relevant to cancer metabolism, given that the de novo design was guided by transcriptomic data and metabolic signatures. nih.govethz.ch However, a direct mechanism by which this compound might exert anticancer effects was not explicitly described.
Further research is needed to fully understand the mechanistic basis of this compound's effects in different biological systems.
Emerging Methodologies in this compound Research
Emerging methodologies are playing a role in identifying the potential of compounds like this compound. Computational approaches, such as reinforcement learning applied to de novo molecular design based on transcriptomic data, have highlighted this compound as a compound of interest in the search for new therapeutic agents, particularly in oncology. nih.govethz.chresearchgate.net This indicates that advanced computational screening and generative models can identify existing compounds with previously unrecognized potential or suggest modifications for improved activity.
While not specifically detailed for this compound, the broader field of preclinical research is increasingly utilizing sophisticated in vitro models, such as patient-derived organoids and high-throughput screening assays, to better predict drug efficacy and understand mechanisms before in vivo studies. crownbio.comcarcinotech.com The application of these methodologies could be valuable in further evaluating this compound's potential in various disease areas and elucidating its mechanisms of action. Additionally, advancements in nanocatalysis are being explored for the synthesis of pharmaceutically relevant compounds, which could potentially offer new routes for synthesizing this compound or its derivatives in the future. researchgate.net
Q & A
Q. How should researchers design experiments to investigate Clinolamide’s physicochemical properties?
Experimental design should integrate systematic characterization protocols, including spectroscopic analysis (e.g., NMR, FTIR), chromatographic purity assessment (HPLC), and thermodynamic stability studies. For reproducibility, ensure standardized sample preparation (e.g., buffer composition, concentration gradients) and controls for environmental variables (temperature, humidity) . A sample design table is recommended:
| Parameter | Method | Controls |
|---|---|---|
| Purity | HPLC (≥95% threshold) | Reference standards |
| Stability | Accelerated aging tests | Inert atmosphere |
| Solubility | Titration assays | Solvent polarity tiers |
Q. What strategies are effective for integrating existing literature into this compound hypothesis development?
Conduct a systematic review using databases like SciFinder and Web of Science to identify gaps in structure-activity relationships (SAR) or pharmacokinetic profiles. Prioritize peer-reviewed journals over commercial platforms, and use citation tracking to map conflicting findings (e.g., discrepancies in bioavailability reports) .
Q. How can sample preparation protocols for this compound studies minimize variability?
Document buffer systems (e.g., phosphate vs. Tris buffers), storage conditions (-80°C for long-term stability), and validation of homogenization techniques. For example, lyophilization protocols must specify reconstitution solvents and vortexing durations to prevent aggregation .
Advanced Research Questions
Q. How should contradictory data in this compound studies be analyzed (e.g., conflicting efficacy results in vitro vs. in vivo)?
Apply contradiction analysis frameworks:
- Identify principal contradictions : Distinguish methodological variability (e.g., cell line specificity) from intrinsic compound behavior (e.g., metabolic instability) .
- Iterative validation : Replicate experiments under harmonized conditions (e.g., identical cell culture media, animal models) and use meta-analysis to quantify effect sizes .
- Example workflow:
Contradiction Source → Hypothesis Refinement → Controlled Replication → Statistical Reconciliation (e.g., ANOVA with post hoc tests)
Q. What methodologies ensure reproducibility in this compound synthesis and bioactivity assays?
- Synthetic protocols : Report catalyst ratios, reaction times, and purification steps (e.g., column chromatography gradients). Cross-validate yields with independent labs .
- Bioassays : Use blinded analyses and standardized positive/negative controls (e.g., IC50 benchmarks for enzyme inhibition) .
Q. How can advanced computational models enhance this compound’s SAR analysis?
Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (GROMACS) to predict binding affinities and conformational stability. Validate against crystallographic data if available .
Q. What frameworks address negative or inconclusive results in this compound mechanistic studies?
- Pre-registration : Define endpoints and statistical thresholds before experimentation to reduce bias .
- Root-cause analysis : Investigate technical artifacts (e.g., assay interference) versus biological irrelevance (e.g., off-target effects) using orthogonal methods (e.g., CRISPR knockouts) .
Methodological and Ethical Considerations
Q. How can cross-disciplinary approaches improve this compound research (e.g., bioinformatics, materials science)?
Integrate metabolomics (LC-MS) for pathway analysis or nanoformulation studies (e.g., liposomal encapsulation) to enhance bioavailability. Collaborate with computational chemists for QSAR modeling .
What criteria define a robust research question for this compound’s therapeutic potential?
Use the FINER framework:
Q. What validation methods are critical for this compound datasets?
- Internal validation : Split-sample testing or bootstrapping for statistical robustness .
- External validation : Independent cohort studies or inter-laboratory comparisons .
Q. How should ethical considerations shape this compound’s preclinical research?
Secure ethics approvals for animal studies (e.g., ARRIVE guidelines) and human-derived samples. Disclose conflicts of interest (e.g., funding sources) and adhere to FAIR data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
